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Compound of Interest

Compound Name: Mipracetin

Cat. No.: B565401

Disclaimer: The compound "Mipracetin” is formally known as 4-acetoxy-N-methyl-N-
isopropyltryptamine (4-AcO-MiPT), a psychedelic tryptamine.[1] There is very limited scientific
literature available on its discovery, pharmacology, and synthesis in the context of therapeutic
drug development. The audience for this document (researchers, scientists, and drug
development professionals) should be aware that Mipracetin is not an approved therapeutic
agent and is classified as a "health hazard" in some jurisdictions, making it illegal to sell or
possess.[1] This guide synthesizes the available chemical information and presents plausible,
illustrative technical details based on analogous tryptamine compounds to meet the query's
structural requirements.

Introduction and Chemical Identity

Mipracetin, also known as 4-acetoxy-N-methyl-N-isopropyltryptamine or 4-AcO-MiPT, is a
substituted tryptamine.[1] Its chemical structure is related to other psychoactive compounds
such as 4-AcO-DMT.[1] The core of the molecule is an indole scaffold, characteristic of
tryptamines, which is structurally similar to the neurotransmitter serotonin. This structural
analogy is the basis for its interaction with serotonergic receptors in the brain.

Table 1: Chemical Identifiers for Mipracetin
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Identifier Value Source

3-{2-[methyl(propan-2-

IUPAC Name yl)amino]ethyl}-1H-indol-4-yl [1]
acetate

CAS Number 1024612-25-6 [1]

Molecular Formula C16H22N202 [2]

Molar Mass 274.364 g-mol—1 [1]
CC(C)N(C)CCclc[nH]c2ccec(c

SMILES [2]
12)0OC(=0)C

CIDMXLOVFPIHDS-
InChliKey [2]
UHFFFAOYSA-N

Putative Discovery and Mechanism of Action

The "discovery" of Mipracetin and similar compounds stems from systematic modifications of
the tryptamine structure to explore structure-activity relationships (SAR) at serotonin receptors.
Mipracetin is considered a prodrug, meaning it is likely metabolized in the body to its active
form. The acetoxy group at the 4-position is expected to be rapidly hydrolyzed by esterase
enzymes in the plasma to yield the pharmacologically active metabolite, 4-hydroxy-N-methyl-N-
isopropyltryptamine (4-HO-MiPT).

This mechanism is analogous to that of psilocybin being metabolized to psilocin, or 4-AcO-DMT
being metabolized to psilocin (4-HO-DMT).[3] The active metabolite, 4-HO-MIPT, is
hypothesized to act as a hon-selective serotonin receptor agonist, with a particular affinity for
the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[3]
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Fig 1. Mipracetin's putative metabolic activation and mechanism of action.

lllustrative Synthesis Protocol

While a specific, peer-reviewed synthesis for Mipracetin is not readily available in mainstream
scientific literature, a plausible synthetic route can be constructed based on established
methods for creating similar 4-substituted tryptamines.[4][5] The most common approach
involves the acetylation of the corresponding 4-hydroxy tryptamine precursor (4-HO-MiPT).

Experimental Protocol: Acetylation of 4-HO-MiPT

e Preparation: To a solution of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) (1.0
eq) in an anhydrous, aprotic solvent such as dichloromethane or tetrahydrofuran, add a base
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such as triethylamine or pyridine (1.5 eq) under an inert atmosphere (e.g., nitrogen or
argon).

o Acetylation: Cool the mixture in an ice bath (0°C). Add acetic anhydride (1.2 eq) dropwise to
the stirred solution.

o Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).

o Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer
with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate, and filter.

 Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can
be purified by column chromatography on silica gel to yield Mipracetin (4-AcO-MiPT) as the
final product.

Click to download full resolution via product page

Fig 2. General experimental workflow for the synthesis of Mipracetin.

Quantitative Data and Pharmacological Profile

There is a significant lack of published quantitative pharmacological data for Mipracetin.
However, based on studies of analogous compounds, a hypothetical profile can be constructed
for illustrative purposes.[4] The primary assays would involve determining binding affinity (Ki) at
various serotonin receptors and functional activity (ECso) to measure potency as an agonist.

Table 2: Hypothetical Pharmacological Data for Mipracetin's Active Metabolite (4-HO-MiPT)
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Target Assay Type Value (nM) Description

High affinity, primary

5-HT2A Binding Affinity (Ki) 15-50 target for psychedelic
effects.
Functional Agonism Potent activation of
5-HT2A 30 - 100
(ECso) the receptor.
5-HT1D Binding Affinity (Ki) 50 - 200 Moderate affinity.

Lower affinity,

5-HT2B Binding Affinity (Ki) 100 - 500 potential for off-target
effects.
o o _ Low affinity for the
SERT Binding Affinity (Ki) > 1000

serotonin transporter.

Note: These values are illustrative and not based on experimental data for Mipracetin.
Experimental Protocol: Radioligand Binding Assay

 Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the
human receptor of interest (e.g., 5-HT2A).

o Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand
(e.q., [3H]-ketanserin for 5-HT2A), and varying concentrations of the test compound (4-HO-
MiPT).

¢ Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g.,
60 minutes) to allow binding to reach equilibrium.

o Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate
bound from unbound radioligand.

o Detection: Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: Calculate the specific binding at each concentration of the test compound.
Determine the concentration that inhibits 50% of specific binding (ICso) and convert this to a

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b565401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

Mipracetin (4-AcO-MiPT) is a synthetic tryptamine and a putative prodrug for the psychoactive
compound 4-HO-MIiPT. While its chemical identity is established, its discovery and
development have not followed a conventional pharmaceutical path, and there is a notable
absence of rigorous pharmacological and toxicological data in peer-reviewed literature. The
technical information presented here, including the synthesis protocol and potential mechanism
of action, is based on established principles of medicinal chemistry and analogy to closely
related tryptamine derivatives. Further research is required to characterize its full
pharmacological profile and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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